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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B12828937

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy and toxicity of
AZD8186, a selective inhibitor of the 3 and & isoforms of phosphoinositide 3-kinase (PI3K), with
other selective PI3K[ inhibitors. The information is compiled from preclinical studies and clinical
trials to support informed decisions in research and drug development.

Executive Summary

AZD8186 has demonstrated a manageable safety profile in clinical trials, with preliminary signs
of antitumor activity, particularly in tumors with PTEN loss or PIK3CB mutations. However, its
long-term efficacy appears limited in broader patient populations. This guide presents a
detailed comparison of AZD8186 with other selective PI3K[ inhibitors, GSK2636771 and
SAR260301, based on available clinical and preclinical data. While all three agents have
shown some level of biological activity, challenges in achieving sustained pathway inhibition
and managing on-target toxicities remain critical hurdles in their clinical development.

Comparative Efficacy of Selective PI3Kf Inhibitors

The clinical efficacy of AZD8186 and its counterparts has been evaluated in early-phase trials,
primarily in patients with advanced solid tumors. The following table summarizes the key
efficacy data from these studies.
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Drug Trial Identifier

Patient Population Key Efficacy Results

NCT01884285 (Phase
1)

AZD8186

Preliminary evidence
of antitumor activity,
including a confirmed
partial response in a
patient with PTEN-
deficient colorectal

cancer who was on

Advanced solid

the study for over 329
days.[1] One
castration-resistant

tumors

prostate cancer
(CRPC) patient had
stable disease for
over 160 days with a

minor PSA response.

Advanced gastric

NCT04001569 (Phase )
cancer with PTEN

Ib/II)
loss

In combination with
paclitaxel, the
objective response
rate (ORR) was
18.8% and the
disease control rate
was 68.8%. Median
progression-free
survival (PFS) was 3.6
months and median
overall survival (OS)
was 8.1 months. A
long-term clinical
benefit of 23.6 months
was observed in one
patient with a PIK3CB
mutation.[2][3][4]
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PTEN- or PIK3CB-

NCT03218826 (Phase
mutated advanced

1)

solid tumors

In combination with
docetaxel, one patient
with docetaxel-naive
prostate cancer had a
prolonged partial
response. The clinical
benefit rate was
22.2%.[5]

GSK2636771 Phase |

A radiological partial
response was
observed in a CRPC
patient with PIK3CB
amplification, with the
] response lasting for
Advanced solid
over a year.[6]
tumors
Prolonged stable
disease (=24 weeks)
was noted in 10 other
patients, including two
with CRPC and

PIK3CB alterations.[6]

NCT01673737 (Phase

SAR260301 N

No objective

) responses were
Advanced solid

documented. Three of
tumors .

21 patients had

PTEN-null disease.[7]

Comparative Toxicity of Selective PISBKf Inhibitors

The safety and tolerability of selective PI3K[3 inhibitors are critical factors in their clinical

development. The following table outlines the key toxicity findings from clinical trials.
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Recommended

Common
Adverse Events

Dose-Limiting

Drug Trial Identifier Phase Il Dose o
(220% of Toxicities (DLTs)
(RP2D) .
patients)
Diarrhea,
) ] ] Grade 3 rash
60 mg twice daily  nausea, fatigue, )
NCT01884285 ) with >Grade 2
AZD8186 (5 days on/2 LFT elevations,
(Phase I) fever and/or
days off)[1] decreased )
] chills[1]
appetite[1]
) Neutropenia
120 mg twice ) o
) ) (44.4%), skin Not specified in
NCT04001569 daily (with ) )
) eruption (44.4%), detail for the
(Phase Ib/Il) paclitaxel 80 - o
stomatitis combination.
mg/m3)[2]
(39.8%)
120 mg twice ] )
) ) Anemia (57%), Neutropenia
NCT03218826 daily (with ] )
diarrhea (43%), (managed with
(Phase 1) docetaxel 75 ]
fatigue (43%)[5] growth factor)[5]
mg/m3)[5]
Diarrhea (48%), Hypophosphate
400 mg once nausea (40%), mia,
GSK2636771 Phase | ] N )
daily[6][8] vomiting (31%) hypocalcemia[6]
(618l [8]
Grade 3
Nausea (14%), pneumonitis,
NCT01673737 -
SAR260301 Not reached vomiting (14%), Grade 3 y-
(Phase 1)

diarrhea (14%)[2]

glutamyltransfera

se increase[2][7]

Experimental Protocols
In Vivo Antitumor Activity Assessment (Preclinical)

e Animal Models: Human tumor xenograft models are established by subcutaneously injecting

human cancer cell lines (e.g., HCC70 for triple-negative breast cancer, PC3 for prostate
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cancer) into immunocompromised mice.[9]

o Drug Administration: AZD8186 is typically administered orally, twice daily, at doses ranging
from 25 to 50 mg/kg.[9] Combination studies may involve co-administration with other agents
like docetaxel.

» Efficacy Evaluation: Tumor volume is measured regularly using calipers. The antitumor effect
is assessed by comparing the tumor growth in treated groups to a vehicle-treated control

group.[9]

e Pharmacodynamic Analysis: Tumor and blood samples are collected at various time points
after treatment to assess the inhibition of the PI3K pathway. This is typically done by
measuring the phosphorylation levels of downstream effectors like AKT and PRAS40 using
Western blotting or immunohistochemistry.[9]

Clinical Trial Methodology (Phase I/ll)

» Patient Population: Patients with advanced, treatment-refractory solid tumors, often with
specific genetic alterations such as PTEN loss or PIK3CB mutations, are enrolled.[5][10]

o Study Design: Early phase trials typically follow a dose-escalation design (e.g., 3+3) to
determine the maximum tolerated dose (MTD) and recommended phase Il dose (RP2D).[5]
This is followed by dose-expansion cohorts in specific tumor types.

o Treatment Regimen: AZD8186 has been administered orally, twice daily, on various
schedules including continuous and intermittent (e.g., 5 days on, 2 days off).[10]

o Safety and Tolerability Assessment: Adverse events are monitored and graded according to
the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
[11][12][13] Dose-limiting toxicities (DLTs) are assessed during the initial cycles of treatment
to determine the MTD.[5]

» Efficacy Evaluation: Tumor responses are assessed using the Response Evaluation Criteria
in Solid Tumors (RECIST 1.1).[14][15][16][17] This involves measuring the size of target
lesions on imaging scans at baseline and regular intervals during treatment.

Signaling Pathways and Experimental Workflows
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PI3K Signaling Pathway and Inhibition by AZD8186

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth,
proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in
genes like PIK3CA or the loss of the tumor suppressor PTEN. AZD8186 selectively inhibits the
p110B and p1109d isoforms of PI3K, thereby blocking the downstream signaling cascade.
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Caption: Simplified PI3BK/AKT signaling pathway and the inhibitory action of AZD8186.

Clinical Trial Workflow for a Phase | Dose-Escalation
Study

The workflow for a typical Phase | clinical trial involves several key stages, from patient
screening and enrollment to dose escalation and the determination of the recommended dose
for further studies.
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Caption: A typical workflow for a 3+3 Phase | dose-escalation clinical trial.
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Conclusion

AZD8186, a selective PI3K[/d inhibitor, has shown a tolerable safety profile and modest, albeit
limited, long-term efficacy in early clinical trials. While a notable long-term benefit was observed
in a patient with a specific PIK3CB mutation, broader efficacy remains a challenge. Comparison
with other selective PI3K[(3 inhibitors like GSK2636771 and SAR260301 reveals similar
challenges across the class, including managing on-target toxicities and achieving sustained
pathway inhibition necessary for durable antitumor responses. Future research should focus on
identifying predictive biomarkers to select patient populations most likely to benefit from PI3K[
inhibition and exploring rational combination strategies to enhance efficacy and overcome
resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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